Cas no 86-13-5 (8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-)

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- structure
86-13-5 structure
Product Name:8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
CAS No:86-13-5
MF:C21H25NO
MW:307.429305791855
CID:721423
PubChem ID:1201549
Update Time:2025-05-20

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-
    • BENZATROPINE
    • Benztropine
    • Benaztropine
    • benzotropine
    • exo-Benztropine
    • tropine benzohydryl ether
    • UNII-1NHL2J4X8K
    • NK 02
    • Cogentine
    • 1-alpha-H,5-alpha-H-Tropane, 3-alpha-(diphenylmethoxy)-
    • Benzatropinum
    • Pseudobenztropine
    • 8-AZABICYCLO(3.2.1)OCTANE, 3-(DIPHENYLMETHOXY)-8-METHYL-, (3-ENDO)-
    • Benzhydryl 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ether
    • CHEMBL1618180
    • BRD-K68804560-066-01-2
    • SCHEMBL35388
    • CAS-86-13-5
    • Cobrentin
    • 3-alpha-(diphenylmethoxy)tropane
    • 1.alpha.H,5.alpha.H-Tropane, 3.alpha.-(diphenylmethoxy)-
    • 86-13-5
    • benztropine-mesylate
    • 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, endo-
    • NCGC00094600-01
    • 3alpha-diphenylmethoxytropane
    • DTXCID502659
    • DTXSID9022659
    • Apo Benztropine
    • Benzatropine [INN]
    • BENZTROPINE [MI]
    • BENZTROPINE [VANDF]
    • AKOS025310493
    • Benzatropina [INN-Spanish]
    • Cogentinol
    • NCGC00013495-15
    • Benzatropine (INN)
    • BENZTROPINE [HSDB]
    • CHEMBL438151
    • NK-02
    • Benzatropine [INN:BAN]
    • CHEBI:94707
    • 3alpha-(diphenylmethoxy)tropane
    • (1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • NCGC00159471-02
    • (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • DB00245
    • SCHEMBL8659140
    • Tox21_111303
    • 3alpha-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
    • EN300-6492989
    • NCGC00373219-02
    • 132-17-2
    • 3alpha-(Diphenylmethoxy)-1alphaH,5alphaH-tropane
    • SCHEMBL5960155
    • med.21724, Compound Benztropine
    • 8-Azabicyclo[3.2.1]octane, 3-(diphenylmethoxy)-8-methyl-, (3-endo)-
    • (1R,5S)-3-[di(phenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • Benzatropinum [INN-Latin]
    • (1R,3r,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • Akitan
    • AB01566865_01
    • (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
    • 1alphaH,5alphaH-tropane, 3alpha-(diphenylmethoxy)-
    • 1NHL2J4X8K
    • Q415026
    • NCGC00507745-01
    • D07511
    • BDBM429529
    • CXQ
    • CHEMBL1201203
    • 8-Azabicyclo(3.2.1)octane, 3-(diphenylmethoxy)-8-methyl-, endo-
    • 3endo-benzhydryloxytropane
    • Benzatropina
    • Tox21_111695
    • BDBM50366775
    • CHEBI:3048
    • GTPL7601
    • (3-endo)-3-[(diphenylmethyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • C06846
    • HSDB 3014
    • 802597-90-6
    • BENZATROPINE [WHO-DD]
    • Benztropinum
    • GLXC-20406
    • NCGC00013495-18
    • Inchi: 1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
    • InChI Key: GIJXKZJWITVLHI-YOFSQIOKSA-N
    • SMILES: O(C(C1C=CC=CC=1)C1C=CC=CC=1)C1C[C@H]2CC[C@@H](C1)N2C

Computed Properties

  • Exact Mass: 307.19400
  • Monoisotopic Mass: 307.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5A^2
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.0505 (rough estimate)
  • Boiling Point: 447.93°C (rough estimate)
  • Flash Point: 120.1°C
  • Refractive Index: 1.5614 (estimate)
  • PSA: 12.47000
  • LogP: 4.35570

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Security Information

  • Storage Condition:Ventilate and dry at low temperature, and store separately from food raw materials in the warehouse

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6492989-0.05g
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
86-13-5
0.05g
$73.0 2023-06-01

Additional information on 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)-

8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo)

The compound with CAS No. 86-13-5, commonly referred to as 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo), is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their unique structural properties and potential applications in drug design and development.

Structural Analysis and Synthesis

The bicyclo[3.2.1]octane framework is a highly rigid structure that provides a stable platform for various functional groups. In this compound, the azabicyclo system is further substituted with a diphenylmethoxy group at the 3-position and a methyl group at the 8-position. The endo configuration at position 3 indicates a specific stereochemical arrangement that is critical for its biological activity.

Recent advancements in synthetic chemistry have enabled the efficient construction of such complex bicyclic systems. Researchers have employed various strategies, including ring-closing metathesis and stereoselective cycloadditions, to synthesize this compound with high purity and yield. These methods not only enhance the scalability of production but also allow for precise control over stereochemistry, which is essential for optimizing pharmacological properties.

Pharmacological Properties and Applications

Studies have demonstrated that 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo) exhibits potent biological activity across multiple therapeutic areas. For instance, it has shown promise as a potential antagonist of certain G-protein coupled receptors (GPCRs), which are key targets in treating conditions such as cardiovascular diseases and neurological disorders.

In preclinical models, this compound has demonstrated selective binding affinity for specific receptor subtypes, suggesting its potential as a lead molecule in drug discovery programs. Additionally, its unique bicyclic structure contributes to improved pharmacokinetic profiles, including enhanced bioavailability and reduced clearance rates.

Recent Research Findings

Recent research has delved into the mechanistic insights of how this compound interacts with its target receptors at the molecular level. Utilizing advanced computational modeling techniques such as molecular docking and dynamics simulations, scientists have gained a deeper understanding of the key interactions responsible for its biological activity.

Furthermore, studies have explored the potential of this compound as a template for developing multi-target drugs. By modifying its substituents or incorporating additional functional groups, researchers aim to enhance its efficacy while minimizing off-target effects.

Safety and Toxicological Considerations

As with any novel chemical entity intended for therapeutic use, understanding the safety profile of 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo) is crucial. Preclinical toxicity studies have indicated that this compound exhibits a favorable safety margin when administered within therapeutic dose ranges.

Ongoing research is focused on evaluating long-term safety profiles and exploring potential mechanisms of action that could lead to adverse effects. These studies are essential for advancing this compound into clinical trials and ensuring its safe use in human populations.

Conclusion

The compound 8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-methyl-, (3-endo) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising pharmacological properties.. With continued research efforts focusing on optimizing its synthesis, elucidating its mechanism of action, and establishing its safety profile, this molecule holds great potential as a novel therapeutic agent in various disease areas..

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen